molecular formula C15H19NO3 B14228320 2H-1,4-Benzoxazin-2-one, 3-cyclohexyl-3,4-dihydro-5-hydroxy-3-methyl- CAS No. 828246-31-7

2H-1,4-Benzoxazin-2-one, 3-cyclohexyl-3,4-dihydro-5-hydroxy-3-methyl-

Cat. No.: B14228320
CAS No.: 828246-31-7
M. Wt: 261.32 g/mol
InChI Key: KOMRHTIGTHLEQR-UHFFFAOYSA-N
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Description

2H-1,4-Benzoxazin-2-one, 3-cyclohexyl-3,4-dihydro-5-hydroxy-3-methyl- is a heterocyclic compound that belongs to the benzoxazine family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The unique structure of this compound, which includes a benzoxazine ring fused with a cyclohexyl group, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1,4-Benzoxazin-2-one, 3-cyclohexyl-3,4-dihydro-5-hydroxy-3-methyl- typically involves the reaction of 2-aminophenol with chloroacetyl chloride in the presence of a base such as sodium bicarbonate. This reaction is usually carried out in a solvent like methylisobutylketone under reflux conditions . Another method involves the reduction of nitro ethers using reducing agents like iron/acetic acid or zinc/ammonium chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents and reagents is crucial to ensure the scalability and cost-effectiveness of the process.

Chemical Reactions Analysis

Types of Reactions

2H-1,4-Benzoxazin-2-one, 3-cyclohexyl-3,4-dihydro-5-hydroxy-3-methyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the benzoxazine ring to benzoxazine-3(4H)-one.

    Substitution: Electrophilic substitution reactions can introduce various functional groups into the benzoxazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include quinone derivatives, reduced benzoxazine compounds, and substituted benzoxazines with various functional groups.

Scientific Research Applications

2H-1,4-Benzoxazin-2-one, 3-cyclohexyl-3,4-dihydro-5-hydroxy-3-methyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2H-1,4-Benzoxazin-2-one, 3-cyclohexyl-3,4-dihydro-5-hydroxy-3-methyl- involves its interaction with specific molecular targets and pathways. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2H-1,4-Benzoxazin-2-one, 3-cyclohexyl-3,4-dihydro-5-hydroxy-3-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclohexyl group and hydroxyl functionality enhances its potential for diverse applications in medicinal chemistry and material science.

Properties

CAS No.

828246-31-7

Molecular Formula

C15H19NO3

Molecular Weight

261.32 g/mol

IUPAC Name

3-cyclohexyl-5-hydroxy-3-methyl-4H-1,4-benzoxazin-2-one

InChI

InChI=1S/C15H19NO3/c1-15(10-6-3-2-4-7-10)14(18)19-12-9-5-8-11(17)13(12)16-15/h5,8-10,16-17H,2-4,6-7H2,1H3

InChI Key

KOMRHTIGTHLEQR-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)OC2=CC=CC(=C2N1)O)C3CCCCC3

Origin of Product

United States

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